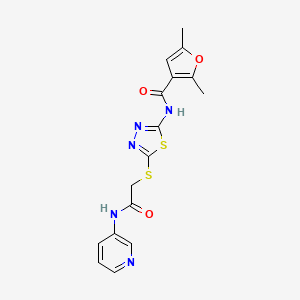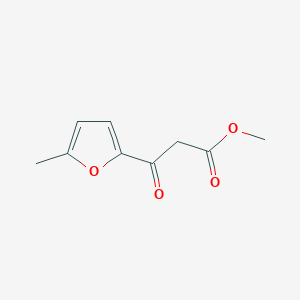
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester, also known as MFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MFA is a furanone derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammatory pathways and cancer cell proliferation. 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been shown to have various biochemical and physiological effects, such as reducing inflammation, inhibiting cancer cell proliferation, and improving antioxidant status. 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. Additionally, 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been shown to improve antioxidant status by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has several advantages for lab experiments, such as its low toxicity, high stability, and ease of synthesis. 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is also readily available from commercial sources. However, 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has some limitations, such as its low solubility in water, which can limit its use in aqueous-based experiments. Additionally, 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be sensitive to light and air, which can affect its stability over time.
Future Directions
There are several future directions for the study of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester, including the development of new synthesis methods, the investigation of its potential as a natural preservative for food products, and the exploration of its applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester and its potential as a drug candidate for the treatment of inflammatory diseases and cancer.
Synthesis Methods
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be synthesized using different methods, including the reaction of 5-methyl-2-furan carboxylic acid with acetic anhydride and triethylamine. Another method involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of base catalysts. The yield of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been studied for its potential applications in various fields, including food science, pharmaceuticals, and materials science. In food science, 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been shown to have antimicrobial and antioxidant properties, making it a potential natural preservative for food products. In pharmaceuticals, 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been studied for its potential as a drug candidate due to its anti-inflammatory and anticancer properties. In materials science, 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
properties
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSGVGRQJTUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

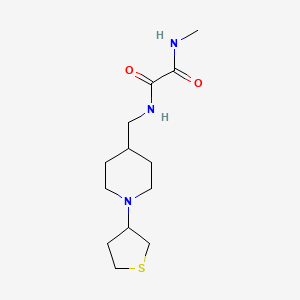

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)
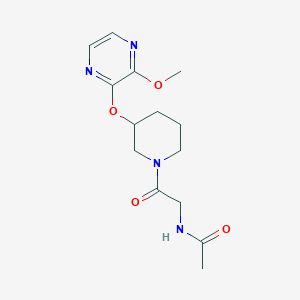
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
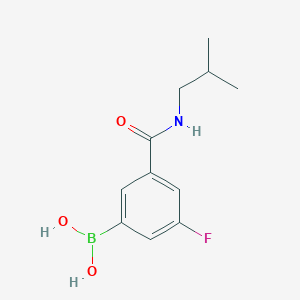
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)
![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)
![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)
![2-[(E)-4,4-Dimethoxy-2-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2580313.png)
